N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide: is an organic compound that features a sulfonamide functional group attached to an indene and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Chemistry: In chemistry, N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. The sulfonamide group is known to interact with various enzymes, making it a valuable tool for probing enzyme function and inhibition.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to inhibit specific enzymes or receptors can be harnessed to develop drugs for treating diseases such as cancer or bacterial infections.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and materials science.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the indene and phenyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound shares the indene core but has an acetamide group instead of a sulfonamide group.
N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide:
Uniqueness: N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide is unique due to the presence of both the indene and phenyl groups, which contribute to its distinct chemical reactivity and potential for diverse applications. The sulfonamide group further enhances its utility in medicinal chemistry as a pharmacophore for enzyme inhibition.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-20(19,12-13-5-2-1-3-6-13)17-16-10-9-14-7-4-8-15(14)11-16/h1-3,5-6,9-11,17H,4,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPOOGORTFXXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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